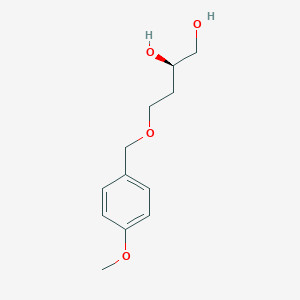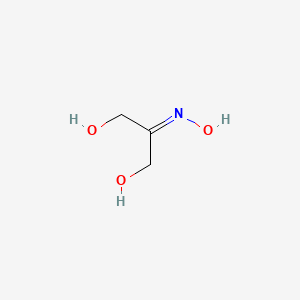
Oxime de 1,3-dihydroxyacétone
Vue d'ensemble
Description
1,3-Dihydroxyacetone Oxime: is a chemical compound that is derived from 1,3-dihydroxyacetone It is an oxime, which means it contains a functional group with the general structure R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Applications De Recherche Scientifique
1,3-Dihydroxyacetone Oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
Target of Action
1,3-Dihydroxyacetone Oxime, also known as DHA Oxime, is a derivative of 1,3-dihydroxyacetone (DHA), a bio-based synthon with a broad range of reactivities Dha, the parent compound, is known to interact with amino acids in the skin, leading to the formation of a brown pigment .
Mode of Action
Dha, the parent compound, is known to react with the protein keratin on the skin surface, producing pigments called melanoidins . These melanoidins are polymeric compounds linked by lysine chains to the proteins of the stratum corneum
Biochemical Pathways
DHA, the parent compound of DHA Oxime, is an important intermediate in carbohydrate metabolism in higher plants and animals, formed during glycolysis . It’s produced for the revalorization of glycerol, a major side-product of the growing biodiesel industry . The handling of DHA is delicate as it can undergo dimerization as well as isomerization reactions in aqueous solutions at room temperature . DHA can also be involved in further side-reactions, yielding original side-products, as well as compounds of interest .
Pharmacokinetics
The parent compound dha is produced industrially through microbial fermentation . In a study, DHA production reached 198.81 g L −1 in a 5 L bioreactor, with a glycerol conversion rate of 82.84% . This suggests that DHA, and potentially DHA Oxime, can be produced efficiently in a controlled environment.
Result of Action
Dha, the parent compound, is known to react with amino acids in the skin cuticle to generate a brown protective film . This film prevents excessive water evaporation, promotes moisturization, and provides sun and anti-ultraviolet radiation protection .
Action Environment
The parent compound dha can undergo dimerization as well as isomerization reactions in aqueous solutions at room temperature . This suggests that the stability and efficacy of DHA Oxime may also be influenced by environmental conditions such as temperature and pH.
Analyse Biochimique
Biochemical Properties
1,3-Dihydroxyacetone Oxime plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as dihydroxyacetone kinase, which phosphorylates dihydroxyacetone to dihydroxyacetone phosphate, an important intermediate in glycolysis Additionally, 1,3-Dihydroxyacetone Oxime can form complexes with proteins, influencing their structure and function
Cellular Effects
1,3-Dihydroxyacetone Oxime has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1,3-Dihydroxyacetone Oxime can alter the micro-environment of cells, promoting cell death through internal exposures such as inhalation or absorption into mucous membranes . These effects highlight the compound’s potential impact on cellular health and its relevance in medical and cosmetic applications.
Molecular Mechanism
The molecular mechanism of 1,3-Dihydroxyacetone Oxime involves its interactions at the molecular level, including binding interactions with biomolecules and enzyme inhibition or activation. The compound can form oximes through reactions with aldehydes and ketones, leading to the formation of stable adducts . This process is essential for its biochemical activity and its ability to modulate enzyme functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dihydroxyacetone Oxime can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Dihydroxyacetone Oxime can undergo dimerization and isomerization reactions in aqueous solutions at room temperature . These reactions can affect its activity and efficacy in biochemical assays and experiments.
Dosage Effects in Animal Models
The effects of 1,3-Dihydroxyacetone Oxime vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting body fat reduction and increasing endurance . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
1,3-Dihydroxyacetone Oxime is involved in several metabolic pathways, including the dihydroxyacetone kinase pathway, the glycerol pathway, and the fructose-6-phosphate pathway . These pathways are essential for the compound’s metabolism and its role in cellular processes. The interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, further elucidating the compound’s biochemical significance.
Transport and Distribution
The transport and distribution of 1,3-Dihydroxyacetone Oxime within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its use in various applications, including drug delivery and metabolic engineering.
Subcellular Localization
1,3-Dihydroxyacetone Oxime is localized in specific subcellular compartments, such as the peroxisomal matrix in certain yeast species . This localization is directed by targeting signals and post-translational modifications that guide the compound to its functional sites within the cell. The subcellular localization of 1,3-Dihydroxyacetone Oxime is essential for its activity and function in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dihydroxyacetone Oxime can be synthesized through the reaction of 1,3-dihydroxyacetone with hydroxylamine. The reaction typically occurs in an aqueous medium and may require a mild acidic or basic catalyst to proceed efficiently. The general reaction is as follows: [ \text{1,3-Dihydroxyacetone} + \text{Hydroxylamine} \rightarrow \text{1,3-Dihydroxyacetone Oxime} + \text{Water} ]
Industrial Production Methods: The industrial production of 1,3-dihydroxyacetone oxime is not well-documented, but it is likely to follow similar principles as laboratory synthesis, with optimization for scale, yield, and purity. This may involve continuous flow reactors, advanced purification techniques, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dihydroxyacetone Oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to form esters or ethers.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Ethers and esters.
Comparaison Avec Des Composés Similaires
1,3-Dihydroxyacetone: The parent compound, which lacks the oxime group.
Acetone Oxime: A simpler oxime with a similar functional group but different reactivity.
Hydroxyacetone Oxime: A related compound with one hydroxyl group and one oxime group.
Uniqueness: 1,3-Dihydroxyacetone Oxime is unique due to the presence of both hydroxyl and oxime groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in research and industry.
Propriétés
IUPAC Name |
2-hydroxyiminopropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c5-1-3(2-6)4-7/h5-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFQRDUAZRWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659894 | |
| Record name | 2-(Hydroxyimino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37110-18-2 | |
| Record name | 2-(Hydroxyimino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



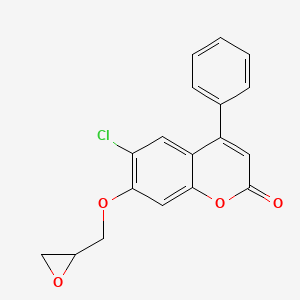
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)
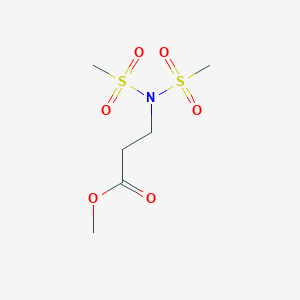
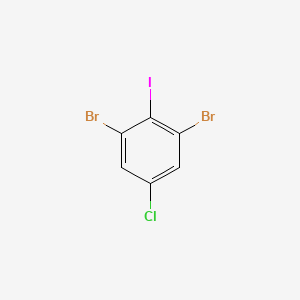
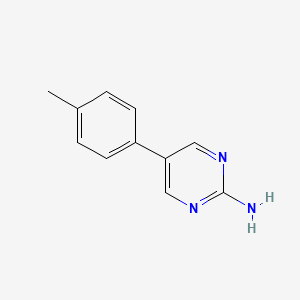
![Ethyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1417893.png)

![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)
![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)
![ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1417899.png)


